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Compound of Interest

Compound Name: 2-Cyclohexylacetonitrile

Cat. No.: B1353779 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclohexylacetonitrile (CAS RN: 4435-14-7), a valuable building block in organic synthesis.

The document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its structural characterization through Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Cyclohexylacetonitrile.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.29 d 2H CH₂CN

1.85 - 1.65 m 5H Cyclohexyl-H

1.35 - 1.10 m 6H Cyclohexyl-H

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Chemical Shift (δ) ppm Assignment

118.5 CN

37.5 Cyclohexyl-CH

32.8 Cyclohexyl-CH₂

26.1 Cyclohexyl-CH₂

25.8 Cyclohexyl-CH₂

23.5 CH₂CN

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment

2925 C-H stretch (cyclohexyl)

2854 C-H stretch (cyclohexyl)

2247 C≡N stretch

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

123 [M]⁺ (Molecular Ion)

82 [M - C₂H₃N]⁺

67 [C₅H₇]⁺

55 [C₄H₇]⁺

41 [C₃H₅]⁺

Experimental Protocols
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The data presented in this guide were obtained using standard analytical techniques. The

following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300

MHz for proton and 75 MHz for carbon-13, respectively. Samples were dissolved in deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. The

sample was analyzed as a neat thin film on sodium chloride (NaCl) plates. The spectral data

was recorded in the wavenumber range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The

sample was introduced via direct inlet, and the ionization energy was set at 70 eV. The mass-

to-charge ratios (m/z) of the resulting fragments were recorded.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 2-Cyclohexylacetonitrile.
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Caption: Workflow for the spectroscopic analysis of 2-Cyclohexylacetonitrile.

Signaling Pathway of Spectroscopic Information
The following diagram illustrates how the information from each spectroscopic technique

contributes to the final structural determination.
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Caption: Contribution of spectroscopic data to structural elucidation.
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[https://www.benchchem.com/product/b1353779#spectroscopic-data-for-2-
cyclohexylacetonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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